molecular formula C11H4BrFN6S2 B11040751 3-(3-Bromo-4-fluorophenyl)-6-(1,2,3-thiadiazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(3-Bromo-4-fluorophenyl)-6-(1,2,3-thiadiazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11040751
M. Wt: 383.2 g/mol
InChI Key: UGUISNFEFODDTJ-UHFFFAOYSA-N
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Description

3-(3-Bromo-4-fluorophenyl)-6-(1,2,3-thiadiazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound that belongs to the class of triazolothiadiazoles

Preparation Methods

The synthesis of 3-(3-Bromo-4-fluorophenyl)-6-(1,2,3-thiadiazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with thiadiazole intermediates under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to achieve high yields and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

    Oxidation and Reduction: The thiadiazole and triazole rings can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different derivatives.

    Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex ring systems

Scientific Research Applications

3-(3-Bromo-4-fluorophenyl)-6-(1,2,3-thiadiazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several applications in scientific research:

Comparison with Similar Compounds

Compared to other triazolothiadiazoles, 3-(3-Bromo-4-fluorophenyl)-6-(1,2,3-thiadiazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, which can significantly influence its reactivity and biological activity. Similar compounds include:

These compounds share structural similarities but differ in their specific substituents and resulting properties.

Properties

Molecular Formula

C11H4BrFN6S2

Molecular Weight

383.2 g/mol

IUPAC Name

3-(3-bromo-4-fluorophenyl)-6-(thiadiazol-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C11H4BrFN6S2/c12-6-3-5(1-2-7(6)13)9-15-16-11-19(9)17-10(21-11)8-4-20-18-14-8/h1-4H

InChI Key

UGUISNFEFODDTJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=NN=C3N2N=C(S3)C4=CSN=N4)Br)F

Origin of Product

United States

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